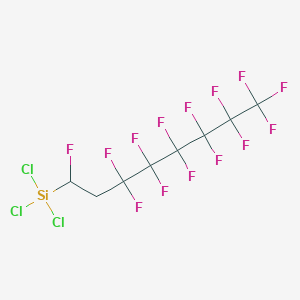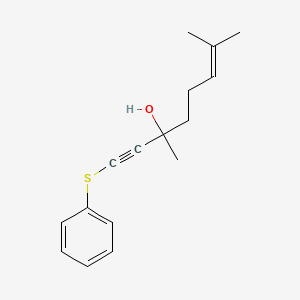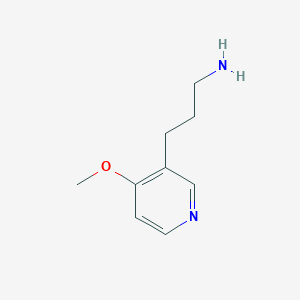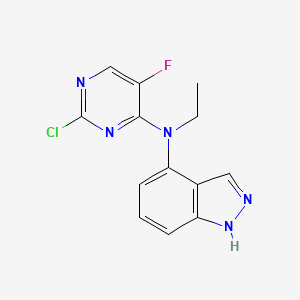
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an ethyl group, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is reacted with an appropriate amine under basic conditions to form the desired pyrimidine intermediate.
Indazole Formation: The pyrimidine intermediate is then subjected to cyclization with a hydrazine derivative to form the indazole ring.
N-Ethylation: The final step involves the N-ethylation of the indazole ring using an alkylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine.
N-(2-Chloro-5-fluoropyrimidin-4-yl)hydroxylamine: Another derivative of 2-chloro-5-fluoropyrimidine with different functional groups.
2,4-Dichloro-5-fluoropyrimidine: A similar compound with additional chlorine substitution.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring with chlorine and fluorine substitutions, an ethyl group, and an indazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
921600-54-6 |
|---|---|
Molecular Formula |
C13H11ClFN5 |
Molecular Weight |
291.71 g/mol |
IUPAC Name |
N-(2-chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine |
InChI |
InChI=1S/C13H11ClFN5/c1-2-20(12-9(15)7-16-13(14)18-12)11-5-3-4-10-8(11)6-17-19-10/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
SVTBIYUFZHUTBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
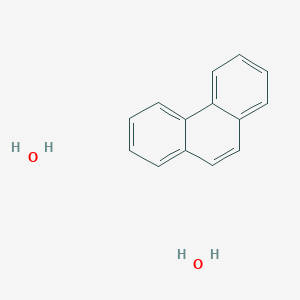
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)
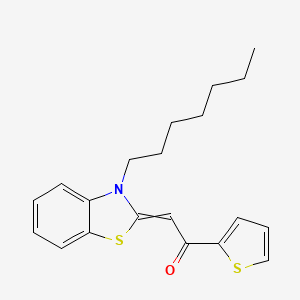
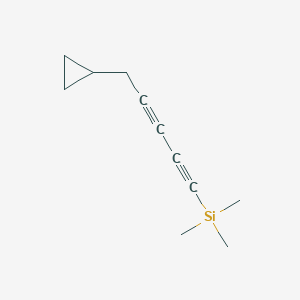
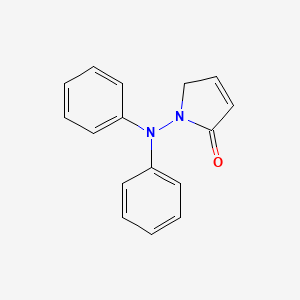
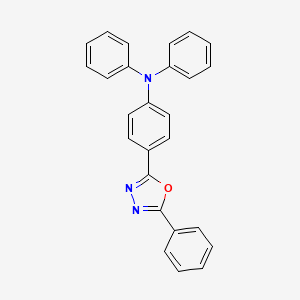
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
